7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
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Overview
Description
7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential pharmacological activities, particularly as a diuretic agent . The structure of this compound includes a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the quinoline core. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated quinoline with sulfonamide derivatives under suitable conditions.
Methylation: The methyl group at the 4th position can be introduced using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The chlorine atom at the 7th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has shown promise as a diuretic agent, potentially useful in the treatment of conditions like hypertension and edema.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets . As a diuretic agent, it likely inhibits certain ion transporters in the kidneys, leading to increased excretion of sodium and water. This helps reduce blood pressure and fluid retention. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide: This compound is structurally similar and also exhibits diuretic activity.
4-Hydroxy-2-quinolones: These compounds share the quinoline core and have various biological activities.
Quinoline-3-carboxylic acids: These derivatives are known for their antimicrobial properties.
Uniqueness
7-Chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its diuretic activity, in particular, sets it apart from other quinoline derivatives.
Properties
Molecular Formula |
C10H9ClN2O3S |
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Molecular Weight |
272.71 g/mol |
IUPAC Name |
7-chloro-4-methyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C10H9ClN2O3S/c1-5-2-10(14)13-8-4-7(11)9(3-6(5)8)17(12,15)16/h2-4H,1H3,(H,13,14)(H2,12,15,16) |
InChI Key |
UVBSDICKIANCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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